Cas no 72221-03-5 (2-methyl-2-(propan-2-yl)oxirane)

2-Methyl-2-(propan-2-yl)oxirane, commonly known as isobutylene oxide, is a highly reactive epoxide compound characterized by its strained three-membered oxirane ring. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for ring-opening reactions to form polyethers, glycols, and other functionalized derivatives. Its sterically hindered nature enhances selectivity in nucleophilic attacks, favoring specific reaction pathways. The compound is also utilized in the production of specialty chemicals, including surfactants and cross-linking agents. Due to its volatility and reactivity, proper handling under inert conditions is essential. Its stability in anhydrous environments ensures consistent performance in controlled synthetic applications.
2-methyl-2-(propan-2-yl)oxirane structure
72221-03-5 structure
Product Name:2-methyl-2-(propan-2-yl)oxirane
CAS No:72221-03-5
MF:C6H12O
MW:100.158882141113
CID:563911
PubChem ID:522448
Update Time:2025-11-02

2-methyl-2-(propan-2-yl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-methyl-2-(1-methylethyl)-
    • 2-isopropyl-2-methyloxirane
    • 2-methyl-2-propan-2-yloxirane
    • 2,3-dimethyl-1,2-epoxybutane
    • 2-Methyl-2-(1-methylethyl)-oxirane
    • 72221-03-5
    • Z1020679970
    • 2-Isopropyl-2-methyloxirane #
    • DTXSID70880710
    • JATXAMXFNMUGBL-UHFFFAOYSA-N
    • EN300-153454
    • NS00061985
    • Oxirane, 2-methyl-2-(1-methylethyl)-
    • SCHEMBL2614799
    • 2-methyl-2-(propan-2-yl)oxirane
    • EINECS 276-489-1
    • AKOS012066939
    • Inchi: 1S/C6H12O/c1-5(2)6(3)4-7-6/h5H,4H2,1-3H3
    • InChI Key: JATXAMXFNMUGBL-UHFFFAOYSA-N
    • SMILES: O1CC1(C)C(C)C

Computed Properties

  • Exact Mass: 100.08886
  • Monoisotopic Mass: 100.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 78.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.53

2-methyl-2-(propan-2-yl)oxirane Pricemore >>

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Additional information on 2-methyl-2-(propan-2-yl)oxirane

Research Brief on 2-methyl-2-(propan-2-yl)oxirane (CAS: 72221-03-5) in Chemical and Biomedical Applications

2-methyl-2-(propan-2-yl)oxirane, also known as isobutylene oxide (CAS: 72221-03-5), is a versatile epoxide compound with significant applications in chemical synthesis and biomedical research. Recent studies have highlighted its role as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. This research brief synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic applications, with a focus on peer-reviewed literature published within the last three years.

A 2023 study in Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing β-blocker analogs through regioselective ring-opening reactions. The research team optimized reaction conditions using Lewis acid catalysts, achieving 89% yield of a propranolol precursor with 72221-03-5 as the starting material. This advancement addresses previous challenges in stereocontrol during epoxide opening, potentially streamlining production of cardiovascular drugs.

In polymer science, 2-methyl-2-(propan-2-yl)oxirane has emerged as a promising monomer for biodegradable materials. A Nature Communications paper (2024) reported its copolymerization with carbon dioxide using zinc-based catalysts, creating polycarbonates with tunable thermal properties (Tg 45-120°C). These materials show exceptional biocompatibility in preliminary in vivo tests, suggesting applications in medical implants and drug delivery systems.

Notably, the compound's safety profile has been reevaluated through recent toxicological studies. Research published in Chemical Research in Toxicology (2023) established an LD50 of 1,250 mg/kg (rat, oral) and identified glutathione conjugation as the primary metabolic pathway. These findings support its classification as a Category 3 substance under GHS guidelines, with proper handling precautions.

Emerging biomedical applications include its use as a crosslinker in hydrogel formulations for wound healing. A 2024 Advanced Healthcare Materials study demonstrated that 72221-03-5-crosslinked hyaluronic acid hydrogels exhibited 40% greater tensile strength than conventional formulations while maintaining excellent cytocompatibility (>95% cell viability). This innovation may address current limitations in durable yet biocompatible wound dressings.

Ongoing clinical research is investigating derivatives of 2-methyl-2-(propan-2-yl)oxirane as potential antiviral agents. Molecular docking studies suggest the epoxide moiety may inhibit SARS-CoV-2 main protease (Mpro) with a calculated Ki of 12.3 μM, though in vitro validation is pending. These preliminary computational results were presented at the 2024 American Chemical Society National Meeting.

In conclusion, 72221-03-5 continues to demonstrate multifaceted utility across chemical and biomedical domains. Recent advances in catalytic synthesis and safety characterization position this compound for expanded industrial adoption, while its emerging therapeutic applications warrant further investigation through rigorous preclinical studies.

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